molecular formula C20H28N2O3 B6641818 1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea

1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea

Cat. No.: B6641818
M. Wt: 344.4 g/mol
InChI Key: WIXXXJAQWAPLSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea is a synthetic organic compound characterized by its unique structure, which includes a hydroxycyclohexyl group and a benzofuran moiety. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an appropriate alkylating agent.

    Attachment of the Propyl Chain: The benzofuran derivative is then alkylated with a suitable propylating agent to introduce the 2-methyl-1-propyl group.

    Cyclohexyl Group Introduction: The hydroxycyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with a hydroxy group.

    Urea Formation: Finally, the urea linkage is formed by reacting the intermediate with an isocyanate or by using a phosgene-free method involving carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The urea group can be reduced to an amine using reducing agents such as LiAlH₄.

    Substitution: The benzofuran moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or H₂O₂ under acidic conditions.

    Reduction: LiAlH₄ or NaBH₄ in anhydrous solvents.

    Substitution: Nitrating agents like HNO₃/H₂SO₄ or halogenating agents like Br₂/FeBr₃.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated benzofuran derivatives.

Scientific Research Applications

1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a modulator of biological processes.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycyclohexyl group may facilitate binding to hydrophilic sites, while the benzofuran moiety could interact with hydrophobic pockets. This dual interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(2-benzofuran-2-yl)propyl]urea: Similar structure but with a different substitution pattern on the benzofuran ring.

    1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-indole-2-yl)propyl]urea: Contains an indole moiety instead of a benzofuran.

Uniqueness

1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both a hydroxycyclohexyl group and a benzofuran moiety allows for versatile interactions with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

1-(4-hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-12(2)18(19-13(3)16-6-4-5-7-17(16)25-19)22-20(24)21-14-8-10-15(23)11-9-14/h4-7,12,14-15,18,23H,8-11H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXXXJAQWAPLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(C(C)C)NC(=O)NC3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.